(R)-3-Fluoropyrrolidine-1-sulfonyl chloride chemical classification
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride chemical classification
An In-Depth Technical Guide to (R)-3-Fluoropyrrolidine-1-sulfonyl chloride: A Core Building Block for Modern Medicinal Chemistry
Executive Summary: (R)-3-Fluoropyrrolidine-1-sulfonyl chloride stands as a highly specialized and valuable reagent within the landscape of drug discovery and development. Its chemical architecture, combining a reactive sulfonyl chloride handle, a chiral fluorinated pyrrolidine ring, and a defined stereochemistry, makes it a powerful tool for introducing a motif known to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This guide provides an in-depth analysis of its chemical classification, physicochemical properties, core reactivity, and strategic applications, offering researchers and scientists a comprehensive technical resource for its effective utilization.
Part 1: Core Chemical Classification and Properties
The unique utility of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride arises from the synergistic interplay of its three primary chemical features. A hierarchical analysis of its structure reveals its classification as a sulfonyl chloride, a fluorinated heterocycle, and a chiral building block.
-
Primary Classification: Sulfonyl Chloride: The sulfonyl chloride (-SO₂Cl) is the molecule's primary reactive functional group.[1][2] Characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom, this group renders the sulfur atom highly electrophilic.[1][2] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the chloride an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This reactivity is the cornerstone of the molecule's function, allowing chemists to readily couple the (R)-3-fluoropyrrolidine moiety to other molecules.
-
Secondary Classification: Fluorinated Heterocycle: The molecule incorporates a five-membered saturated nitrogen heterocycle, a pyrrolidine ring, which is a prevalent scaffold in bioactive compounds.[3][4][5] The strategic placement of a fluorine atom at the 3-position is a key design feature. Fluorine's high electronegativity and small steric footprint can profoundly influence a drug candidate's properties by:
-
Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking potential sites of metabolic oxidation and thereby increasing the drug's half-life.[6][7][8]
-
Enhancing Binding Affinity: The polar C-F bond can engage in favorable interactions with protein targets and modulate the basicity (pKa) of the nearby nitrogen atom, fine-tuning binding interactions.[9]
-
Modulating Physicochemical Properties: Fluorination can alter lipophilicity, solubility, and membrane permeability, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][10]
-
-
Tertiary Classification: Chiral Building Block: The molecule is enantiomerically pure, possessing the (R) configuration at the stereogenic center bearing the fluorine atom. Chirality is fundamental in drug design, as biological systems (enzymes, receptors) are themselves chiral. Using a stereochemically defined building block like this ensures the synthesis of a single, desired enantiomer of the final drug compound, avoiding the complications of isomeric mixtures.[4][11][12] The pyrrolidine scaffold itself is a well-established chiral synthon, often derived from natural sources like proline.[3]
Physicochemical and Safety Data
The compound's properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1411774-27-0 | [13][14][15] |
| Molecular Formula | C₄H₇ClFNO₂S | [13][15] |
| Molecular Weight | 187.62 g/mol | [13][15] |
| Appearance | Solid | [14][15] |
| Purity | Typically ≥97-98% | [14][15] |
| Storage Conditions | Inert atmosphere, 2-8°C (Refrigerator) | [13][14] |
| GHS Pictogram | GHS05 (Corrosion) | [14] |
| Signal Word | Danger | [14] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [14][16][17] |
| Precautionary Statements | P280, P305+P351+P338, P310 | [14] |
Part 2: Synthesis and Reactivity
Conceptual Synthetic Pathway
While (R)-3-Fluoropyrrolidine-1-sulfonyl chloride is typically purchased as a specialized reagent, understanding its origin is valuable. A scalable synthesis for its key precursor, (R)-3-fluoropyrrolidine hydrochloride, has been developed.[18] The process begins with a cost-effective chiral starting material and employs a key stereospecific reaction to install the fluorine atom.
The conceptual workflow is as follows:
-
Reduction: Starting from (S)-4-chloro-3-hydroxybutyronitrile, a hydrogenation reaction forms (S)-pyrrolidin-3-ol.[18]
-
Protection: The secondary amine is protected, commonly with a Boc group.
-
Stereospecific Fluorination: The hydroxyl group is converted into a good leaving group (e.g., a mesylate), followed by a nucleophilic substitution (Sₙ2) reaction with a fluoride source like potassium fluoride. This reaction proceeds with inversion of stereochemistry, converting the (S)-alcohol into the (R)-fluoride.[18]
-
Deprotection: The protecting group is removed under acidic conditions to yield (R)-3-fluoropyrrolidine.
-
Sulfonylation: The resulting secondary amine is then reacted with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base to form the final sulfonyl chloride product.
Caption: Core reactivity with amine and alcohol nucleophiles.
Part 3: Applications in Drug Discovery
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is not an active pharmaceutical ingredient itself but rather a high-value building block . Its purpose is to introduce the (R)-3-fluoropyrrolidine group into a larger, more complex molecule being developed as a drug. The importance of this specific structural unit is underscored by its presence in clinical development candidates. For instance, the precursor (R)-3-fluoropyrrolidine is a key intermediate in the synthesis of Roche's drug candidates, including Mosperafenib. [18] The strategic incorporation of this moiety is driven by the predictable and beneficial modifications it imparts upon a lead compound, a concept central to modern medicinal chemistry. [8][9]
Part 4: Experimental Protocols and Handling
General Protocol for Sulfonamide Synthesis
This protocol describes a representative, self-validating procedure for coupling the title compound with a primary amine.
Objective: To synthesize an N-substituted-(R)-3-fluoropyrrolidine-1-sulfonamide.
Materials:
-
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary amine (1.1 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the amine solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed.
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to obtain the pure sulfonamide product.
Caption: Experimental workflow for a typical sulfonamide coupling.
Safety and Handling
As a highly reactive electrophile, (R)-3-Fluoropyrrolidine-1-sulfonyl chloride must be handled with appropriate care. It is corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle only in a well-ventilated fume hood. Avoid breathing dust or vapors. [16][19]Use inert atmosphere techniques (e.g., Schlenk line) for transfers and reactions to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert gas like argon or nitrogen. [13][14]* Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [17][19]
Conclusion
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a sophisticated chemical tool that elegantly addresses several key challenges in medicinal chemistry. Its classification defines its function: the sulfonyl chloride provides a reliable chemical handle for synthesis, the fluorinated aspect offers a proven method for enhancing metabolic stability and modulating physicochemical properties, and the chiral pyrrolidine core provides a desirable, stereochemically-defined scaffold. For researchers aiming to leverage the well-documented benefits of fluorine in drug design, this reagent represents a direct and effective building block for creating novel and improved therapeutic agents.
References
- 1411774-27-0|(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride - BLDpharm. BLDpharm.
- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.
- Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society.
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.
- Illustrated Glossary of Organic Chemistry - Sulfonyl chloride. UCLA Department of Chemistry and Biochemistry.
- (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0. Sigma-Aldrich.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Synthesis of a New Chiral Pyrrolidine.
- Key developments in fluorinated heterocycles. Taylor & Francis Online.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- Fluorinated Building Blocks in Drug Design: Why They M
- Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Beilstein Journal of Organic Chemistry.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- (3R)-3-fluoropyrrolidine-1-sulfonylchloride. CymitQuimica.
- Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton. Zendy.
- SAFETY DATA SHEET - (S)-3-Fluoropyrrolidine hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - 2,3-Dihydrobenzofuran-5-sulfonyl Chloride. TCI Chemicals.
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich.
- Safety Data Sheet - Toluene-α-sulphonyl chloride. Merck Millipore.
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- Fluorine in drug discovery: Role, design and case studies.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Illustrated Glossary of Organic Chemistry - Sulfonyl chloride [chem.ucla.edu]
- 3. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton | Zendy [zendy.io]
- 13. 1411774-27-0|(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 14. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0 [sigmaaldrich.com]
- 15. (3R)-3-fluoropyrrolidine-1-sulfonylchloride | CymitQuimica [cymitquimica.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
